molecular formula C17H8ClN3O3 B11055025 4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide

4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide

Cat. No.: B11055025
M. Wt: 337.7 g/mol
InChI Key: BLXVQSUBRDHYML-ICFOKQHNSA-N
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Description

4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide is a complex organic compound characterized by its unique structural features, including a cyano group, a nitro group, and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-1-formyl-2-phenyl-1-ethenyl with a nitrile source under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and safety. The use of non-toxic cyanation agents and cyanide sources is preferred to minimize environmental and health risks .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium cyanide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. For example, it may interfere with the mitochondrial electron transport chain, preventing cells from using oxygen and leading to cellular toxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in research and industry, distinguishing it from simpler cyanide compounds .

Properties

Molecular Formula

C17H8ClN3O3

Molecular Weight

337.7 g/mol

IUPAC Name

4-[(E)-1-chloro-3-oxo-1-phenylprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H8ClN3O3/c18-17(11-4-2-1-3-5-11)15(10-22)14-6-12(8-19)13(9-20)7-16(14)21(23)24/h1-7,10H/b17-15-

InChI Key

BLXVQSUBRDHYML-ICFOKQHNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C=O)/C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])/Cl

Canonical SMILES

C1=CC=C(C=C1)C(=C(C=O)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])Cl

Origin of Product

United States

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